



mass spectrometry analysis of Sofosbuvir impurity M

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Compound of Interest		
Compound Name:	Sofosbuvir impurity M	
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An advanced analytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has been established for the identification and quantification of impurities in the antiviral drug Sofosbuvir. While the specific impurity designated "M" is not explicitly detailed in publicly available literature, this protocol provides a robust framework for its analysis based on methods developed for known degradation and process-related impurities of Sofosbuvir.

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, reveal that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions[1][2][3]. The characterization of these degradation products is crucial for ensuring the safety and efficacy of the drug product. Mass spectrometry serves as a powerful tool for elucidating the structures of these impurities[2][4][5].

This application note details a sensitive and specific UPLC-MS/MS method for the analysis of Sofosbuvir and a representative impurity, herein referred to as Impurity M. The methodology is based on established protocols for Sofosbuvir and its related substances, ensuring its applicability for researchers, scientists, and drug development professionals in a quality control or research setting[6][7][8].

Experimental Protocols Materials and Reagents

Sofosbuvir reference standard



- Sofosbuvir Impurity M reference standard (if available) or stressed Sofosbuvir sample
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Deionized or Milli-Q water
- Volumetric flasks, pipettes, and autosampler vials

Sample and Standard Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sofosbuvir reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
- Impurity M Stock Solution (if available): Prepare a stock solution of Impurity M in a similar manner. If a reference standard is not available, a forced degradation sample can be used.
 For example, to generate acid-induced degradation products, reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours[4].
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve over a suitable concentration range (e.g., 1-1000 ng/mL)[7].
- Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range. For drug product analysis (tablets), weigh and powder an appropriate number of tablets, then extract the active ingredient with a suitable solvent like methanol, followed by sonication and filtration through a 0.45 µm filter before dilution[1].

Instrumentation and Chromatographic Conditions



A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Parameter	Condition	
LC System	UPLC System	
Column	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m) or equivalent[6][7]	
Mobile Phase A	0.1% Formic acid in Water[4][8]	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Flow Rate	0.35 mL/min[6][7]	
Gradient Elution	A time-based gradient can be optimized for separation. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step.	
Injection Volume	5-10 μL[8]	
Column Temperature	30 - 40 °C	
Autosampler Temp	4 °C	

Mass Spectrometer Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.



Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.0 - 3.5 kV	
Source Temperature	120 - 150 °C	
Desolvation Temp	350 - 450 °C	
Cone Gas Flow	50 L/Hr	
Desolvation Gas Flow	600 - 800 L/Hr (Nitrogen)	
Collision Gas	Argon	

MRM Transitions: The specific precursor and product ions should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on published data, the following transitions can be used as a starting point:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Sofosbuvir	530.1	243.1	30	20
Impurity M (Hypothetical)	User Determined	User Determined	User Optimized	User Optimized

Note: For this application note, we will use a hypothetical m/z of 417.1 for Impurity M, corresponding to a known acid degradation product of Sofosbuvir[1]. A potential product ion could be determined via MS/MS analysis.

Data Presentation

The following table summarizes the validation parameters that should be established for this method, with representative values drawn from existing literature on Sofosbuvir analysis.



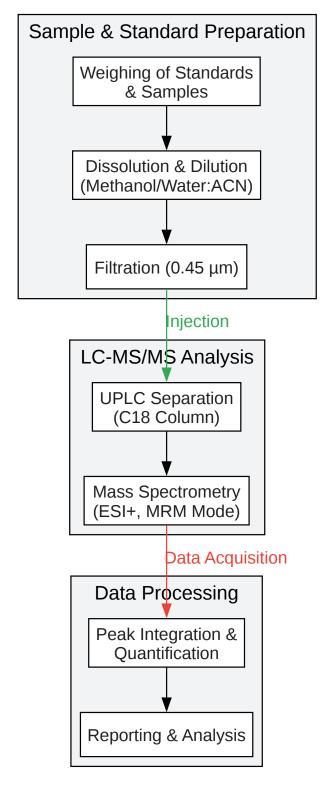
Parameter	Sofosbuvir	Impurity M (Hypothetical)
Linearity Range	0.25 - 3500 ng/mL[6]	1 - 500 ng/mL
Correlation Coefficient (r²)	> 0.999[1]	> 0.995
Limit of Detection (LOD)	0.27 μg/mL[1]	~0.1 ng/mL
Limit of Quantification (LOQ)	0.83 μg/mL[1]	~0.5 ng/mL
Accuracy (% Recovery)	99.62 - 99.73%[1]	95 - 105%
Precision (% RSD)	< 2.0%[9]	< 5.0%

Experimental Workflow and Diagrams

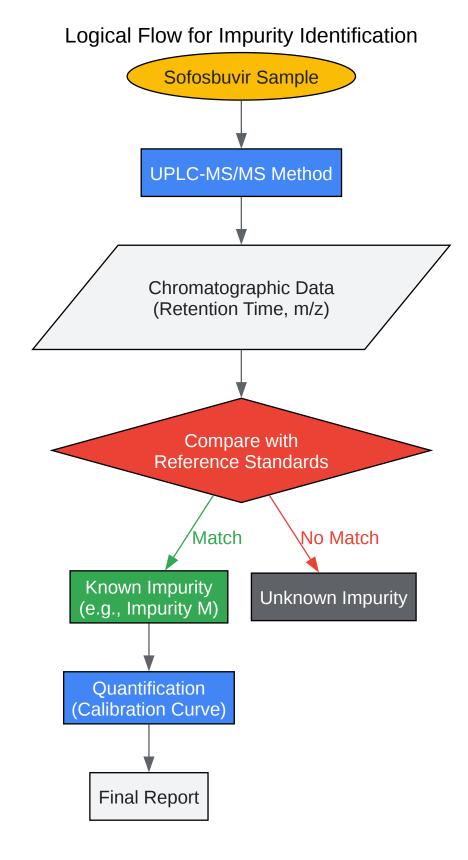
The overall workflow for the analysis is depicted below.



Experimental Workflow for Sofosbuvir Impurity Analysis







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